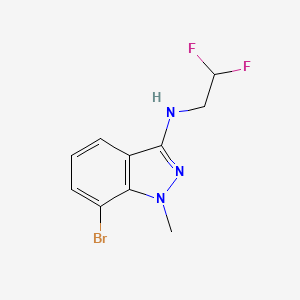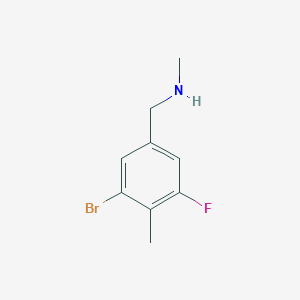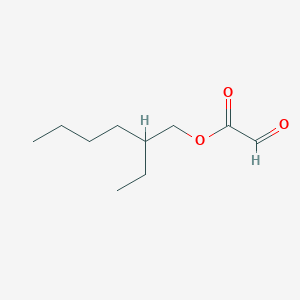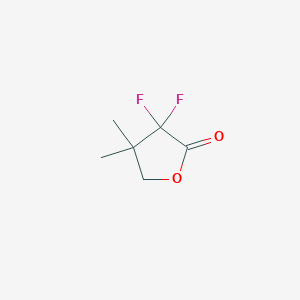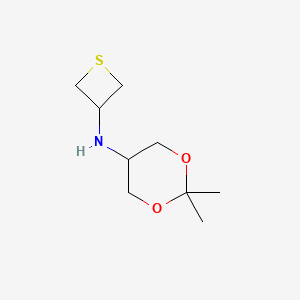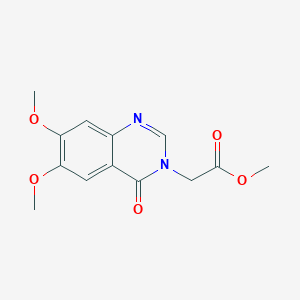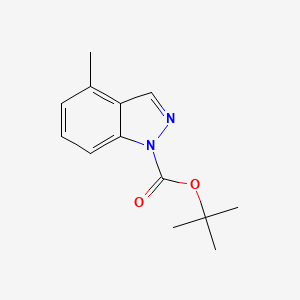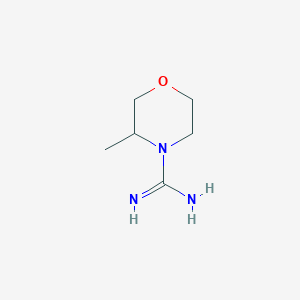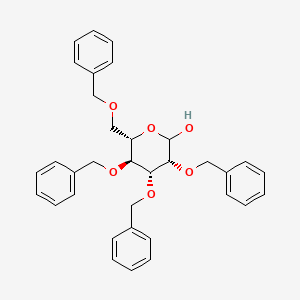
2,3,4,6-Tetra-O-benzyl-L-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzyl-L-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of benzyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions and as a reagent for the synthesis of various glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose is typically synthesized from methyl α-D-mannopyranoside. The process involves the protection of the hydroxyl groups with benzyl groups. This is achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key steps involve the protection of hydroxyl groups and purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Benzyl chloride and sodium hydride are used for benzylation reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various protected mannopyranose derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-L-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Used in the study of glycoproteins and glycolipids.
Industry: Employed in the production of fine chemicals and as a reagent in various synthetic processes
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-L-mannopyranose primarily involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific positions. This compound facilitates the formation of glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Comparison: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose is unique due to its specific configuration and the presence of benzyl groups at positions 2, 3, 4, and 6. This configuration allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Compared to its analogs, it offers distinct reactivity and selectivity in glycosylation reactions .
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(3R,4R,5S,6S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34?/m0/s1 |
InChI Key |
OGOMAWHSXRDAKZ-UVCKBNAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


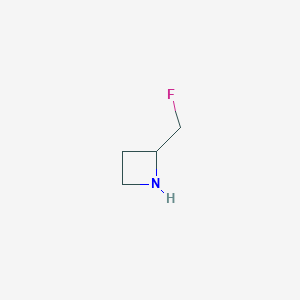
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
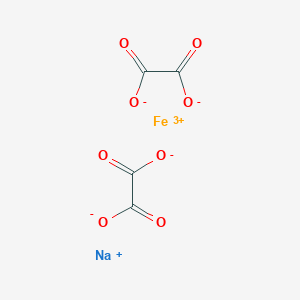
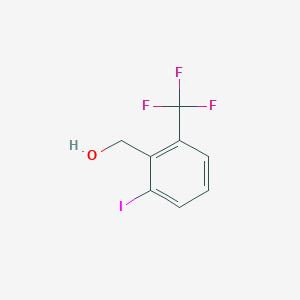
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
